molecular formula C23H18ClN3O3 B2645315 2-amino-N-(3-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide CAS No. 905763-91-9

2-amino-N-(3-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Cat. No. B2645315
CAS RN: 905763-91-9
M. Wt: 419.87
InChI Key: ZKERTSLSRZBHPF-UHFFFAOYSA-N
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Description

2-amino-N-(3-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the indolizine family and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

2-amino-N-(3-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been found to exhibit various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. Additionally, it has been investigated for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Furthermore, it has been studied for its potential as an antiviral agent, as it has been found to inhibit the replication of certain viruses.

Mechanism Of Action

The mechanism of action of 2-amino-N-(3-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is not fully understood. However, it has been proposed that it may inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription. Additionally, it may inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and physiological effects:
2-amino-N-(3-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-amino-N-(3-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide in lab experiments is its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells, making it a promising candidate for further study. Additionally, it has been found to exhibit anti-inflammatory and antiviral properties, which may have potential applications in treating various diseases.
One limitation of using 2-amino-N-(3-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects on normal cells, which may limit its potential as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.

Future Directions

For its study could focus on optimizing its use as a therapeutic agent, investigating its interactions with specific enzymes and signaling pathways, and improving our understanding of its mechanism of action.

Synthesis Methods

The synthesis of 2-amino-N-(3-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide involves a multi-step process. The first step involves the reaction between 3-chloroaniline and 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form 3-chloro-4-methoxybenzamide. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 2-amino-N-(3-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide.

properties

IUPAC Name

2-amino-N-(3-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-30-17-10-8-14(9-11-17)22(28)21-20(25)19(18-7-2-3-12-27(18)21)23(29)26-16-6-4-5-15(24)13-16/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKERTSLSRZBHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

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